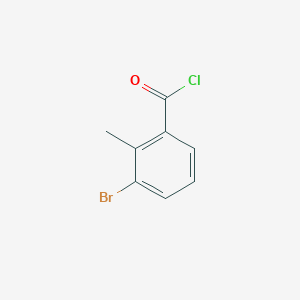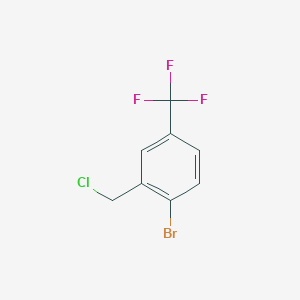
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, involves procedures that could potentially be adapted for the synthesis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar bromination strategy could be employed for the synthesis of the compound , with appropriate modifications to introduce the chloromethyl group.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue revealed significant twisting between the benzene rings, indicating the influence of substituents on the overall molecular conformation . This information can be extrapolated to predict that the molecular structure of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene would also be influenced by its substituents, potentially leading to unique conformational properties.
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted benzene compounds has been explored in the context of organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene served as a versatile starting material for reactions with organometallic intermediates . This suggests that 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene could also participate in similar reactions, potentially acting as a precursor for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be inferred from spectroscopic data and computational studies. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded and analyzed alongside theoretical calculations, providing insights into vibrational frequencies, IR intensities, and Raman activities . These data can help predict the spectroscopic properties of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. Additionally, the crystal structures of related compounds have been determined, revealing the influence of halogen substituents on the packing and interactions within the crystal lattice . These findings can be used to hypothesize about the solid-state properties of the compound .
Scientific Research Applications
Regioselectivity in Reactions
The compound shows interesting regioselectivity in chemical reactions. For instance, Mongin et al. (1996) demonstrated that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent under specific conditions, which can be used to establish optional site selectivities (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Organometallic Compounds
It serves as a versatile starting material for organometallic synthesis. Porwisiak and Schlosser (1996) have shown that 1-Bromo-3,5-bis(trifluoromethyl)benzene can be used to create various synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Synthesis of Antagonists
Cheng De-ju (2015) utilized this compound in the synthesis of a novel non-peptide CCR5 antagonist, highlighting its role in the development of new therapeutic agents (Cheng De-ju, 2015).
Fluorescence Properties
Liang Zuo-qi (2015) reported on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, exhibiting potential for use in luminescent materials (Liang Zuo-qi, 2015).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds
Christian Reus et al. (2012) developed methods to synthesize functionalized benzene compounds starting from 1,2-bis(trimethylsilyl)benzene, which is derived from 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. These compounds are key in the synthesis of benzyne precursors and catalysts (Reus et al., 2012).
Electrocatalytic Properties
Jing Chu et al. (2013) synthesized a dinuclear palladium(I) complex using a derivative of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, which showed potential in generating hydrogen from acetic acid, suggesting its use in electrocatalysis (Jing Chu et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNUUOPELLLVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603372 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
869725-54-2 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

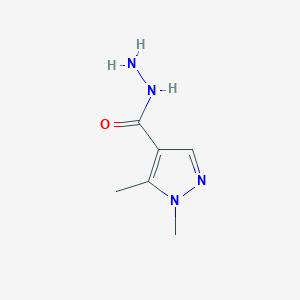
![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)
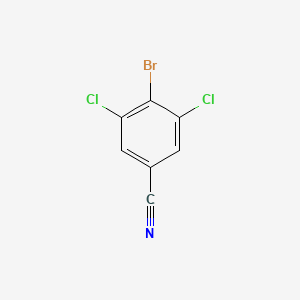
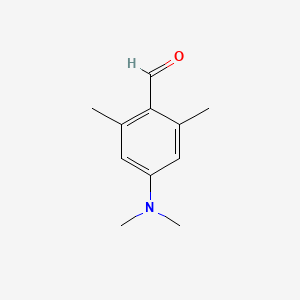
![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)
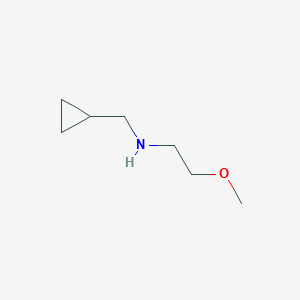
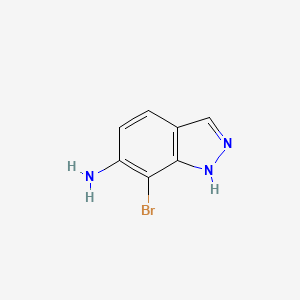
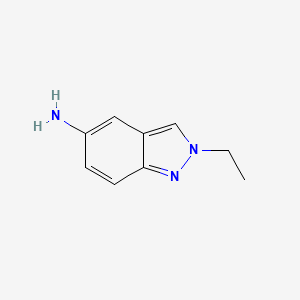
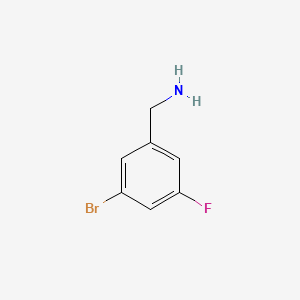
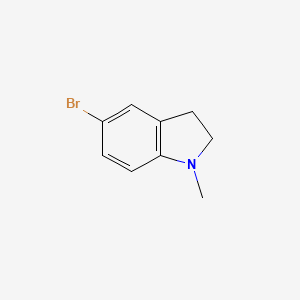
![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
